
3-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propanamide is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthetic Scaffolds and Enzyme Inhibition
Compounds with indole-based structures, similar to the one , have been explored for their potential as enzyme inhibitors, which is crucial in drug development for various diseases. For instance, a study demonstrated the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which showed potent urease inhibitory activity. These compounds were suggested as valuable therapeutic agents in drug designing programs, highlighting their potential in combating diseases related to urease enzyme activity (Nazir et al., 2018).
Antimicrobial and Antiviral Activities
Research on compounds with similar chemical frameworks indicates their significance in developing antimicrobial and antiviral agents. For example, certain synthesized molecules demonstrated promising antiviral activity against the H5N1 virus, showcasing their potential in addressing viral infections (Flefel et al., 2014).
Cytotoxicity and Cancer Research
Another area of application involves evaluating the cytotoxicity of chemical compounds for potential cancer therapy. A study on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems, similar in complexity to the compound , revealed compounds that exhibited high efficacy against resistant cell lines, such as melanoma and glioblastoma, pointing to their use in cancer treatment (Gomez-Monterrey et al., 2011).
Propiedades
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-11-14-21(15-12-19)25-26(22-9-5-6-10-23(22)28-25)30-18-17-27-24(29)16-13-20-7-3-2-4-8-20/h2-12,14-15,28H,13,16-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALTAOIACGIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
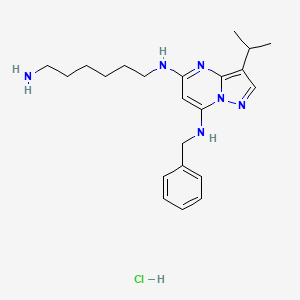
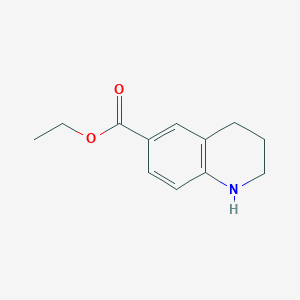
![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2863827.png)
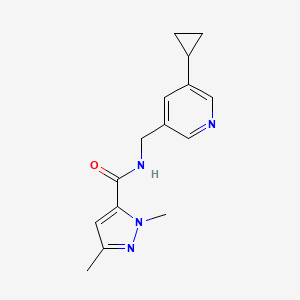
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2863833.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2863834.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2863837.png)
![Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate](/img/structure/B2863839.png)
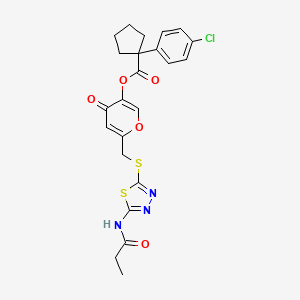
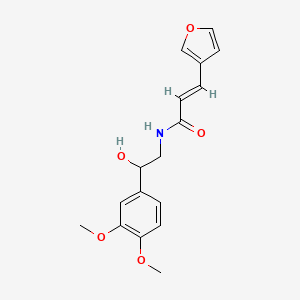
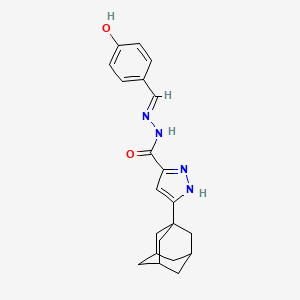
![1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2863844.png)
![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
